molecular formula C18H18F6N2 B1586045 (1R,2R)-(+)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine CAS No. 137944-39-9

(1R,2R)-(+)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine

Cat. No. B1586045
M. Wt: 376.3 g/mol
InChI Key: SBGOGHODWUZHIY-HZPDHXFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-(+)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine, also known as (+)-1,2-bis(3-trifluoromethylphenyl)ethyldimethylamine or (+)-BTFE, is an organofluorine compound with a wide range of applications in organic synthesis, biochemistry and pharmaceutical research. It is a white, crystalline solid with a melting point of 97-99°C and a boiling point of 242°C. It is soluble in water, methanol, ethanol and other polar solvents, but insoluble in most non-polar solvents. (+)-BTFE has been used in a variety of synthetic methods, such as the Mitsunobu reaction, the Stork enamine reaction, and the Biginelli reaction. It has also been used as a ligand in coordination chemistry and as a catalyst in organic reactions. (+)-BTFE has also been used in biochemical and physiological studies, as it has been found to have significant biological activity.

Scientific Research Applications

Synthesis of Complex Metal-Organic Structures

Research has led to the development of complex iron(III) structures using bis(phenolate) ligands similar to the structure of "(1R,2R)-(+)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine." These complexes serve as models for catechol 1,2-dioxygenase enzymes, highlighting the potential of such compounds in mimicking the activity of enzymes involved in the biodegradation of aromatic compounds. The synthesis and study of these complexes offer insights into the structural and functional modeling of intradiol-cleaving catechol dioxygenases, essential for understanding the biochemical pathways in living organisms and developing synthetic pathways for environmental remediation (Velusamy et al., 2003).

Chiral Discrimination and Enantioselective Catalysis

The compound and its derivatives have been explored for their ability to act as chiral solvating agents (CSAs), differentiating between enantiomers of amino acid derivatives through NMR spectroscopy. This application is crucial for pharmaceutical research, where the identification and separation of enantiomers can determine the efficacy and safety of drug molecules. The synthesis of new CSAs based on the structural framework of "(1R,2R)-(+)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine" contributes to advancing methodologies for chiral separation and analysis (Recchimurzo et al., 2021).

Development of Chemosensors

Research into the design and synthesis of chemosensors for metal ions is another area where derivatives of "(1R,2R)-(+)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine" have found application. These chemosensors exhibit the ability to detect and quantify metal ions in various environments, showcasing potential applications in environmental monitoring, biomedical research, and industrial processes. The development of chemosensors based on this framework contributes to the broader field of chemical sensing, providing tools for the detection of ions that are important in biological systems or as pollutants (Ambrosi et al., 2016).

Photopolymerization and Dental Applications

The synthesis of polymerizable amine co-initiators for dental restorations represents another innovative application. Compounds based on the "(1R,2R)-(+)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine" structure have been developed to improve the properties of dental resins. These materials aim to enhance the mechanical strength and durability of dental restorative materials, impacting the field of dental material science significantly (Nie & Bowman, 2002).

properties

IUPAC Name

(1R,2R)-N,N'-dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F6N2/c1-25-15(11-5-3-7-13(9-11)17(19,20)21)16(26-2)12-6-4-8-14(10-12)18(22,23)24/h3-10,15-16,25-26H,1-2H3/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGOGHODWUZHIY-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC(=CC=C1)C(F)(F)F)C(C2=CC(=CC=C2)C(F)(F)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H](C1=CC(=CC=C1)C(F)(F)F)[C@@H](C2=CC(=CC=C2)C(F)(F)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369323
Record name (1R,2R)-N~1~,N~2~-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-(+)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine

CAS RN

137944-39-9
Record name (1R,2R)-N~1~,N~2~-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R)-(+)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-(+)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine
Reactant of Route 2
(1R,2R)-(+)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine
Reactant of Route 3
(1R,2R)-(+)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine
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(1R,2R)-(+)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine
Reactant of Route 5
(1R,2R)-(+)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine
Reactant of Route 6
(1R,2R)-(+)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine

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